molecular formula C20H21F2NO4 B2911792 4-(2,4-Difluorophenyl)-1-(2-ethoxyethyl)-3-(2-methoxyphenoxy)azetidin-2-one CAS No. 1241146-12-2

4-(2,4-Difluorophenyl)-1-(2-ethoxyethyl)-3-(2-methoxyphenoxy)azetidin-2-one

Cat. No. B2911792
CAS RN: 1241146-12-2
M. Wt: 377.388
InChI Key: UGHUXPBCKKOLQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Difluorophenyl)-1-(2-ethoxyethyl)-3-(2-methoxyphenoxy)azetidin-2-one, commonly known as DFEA, is an azetidinone derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DFEA has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Mechanism of Action

The mechanism of action of DFEA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and viral replication. DFEA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. DFEA has also been shown to inhibit the activity of certain signaling pathways that are involved in tumor growth and viral replication.
Biochemical and Physiological Effects:
DFEA has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. DFEA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DFEA has been shown to inhibit viral replication by interfering with the viral life cycle.

Advantages and Limitations for Lab Experiments

DFEA has several advantages for use in lab experiments. It is a highly pure compound that can be synthesized in high yields, making it suitable for use in large-scale experiments. Additionally, DFEA has a wide range of biological activities, making it a versatile compound for studying various biological processes. However, DFEA also has some limitations for use in lab experiments. It is a highly potent compound, and its effects can be difficult to study at low concentrations. Additionally, DFEA can be toxic at high concentrations, making it important to use appropriate safety precautions when handling the compound.

Future Directions

There are several future directions for the use of DFEA in scientific research. One potential direction is the development of DFEA-based drugs for the treatment of inflammatory diseases, cancer, and viral infections. Additionally, DFEA could be used as a tool for studying the mechanisms of inflammation, tumor growth, and viral replication. Further studies are needed to fully understand the mechanism of action of DFEA and its potential applications in the field of medicinal chemistry.

Synthesis Methods

DFEA can be synthesized using a multi-step process that involves the reaction of 2,4-difluorobenzaldehyde with ethyl 2-bromoacetate to form an intermediate product. The intermediate product is then reacted with 2-methoxyphenol and sodium hydride to form the final product, DFEA. The synthesis of DFEA has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

DFEA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. DFEA has also been shown to possess anti-tumor properties, making it a potential candidate for the treatment of cancer. Additionally, DFEA has been shown to possess anti-viral properties, making it a potential candidate for the treatment of viral infections such as HIV and hepatitis C.

properties

IUPAC Name

4-(2,4-difluorophenyl)-1-(2-ethoxyethyl)-3-(2-methoxyphenoxy)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO4/c1-3-26-11-10-23-18(14-9-8-13(21)12-15(14)22)19(20(23)24)27-17-7-5-4-6-16(17)25-2/h4-9,12,18-19H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHUXPBCKKOLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(C(C1=O)OC2=CC=CC=C2OC)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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